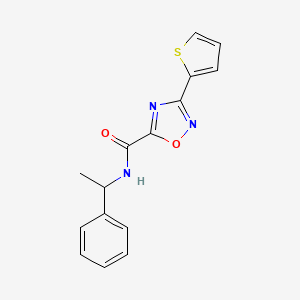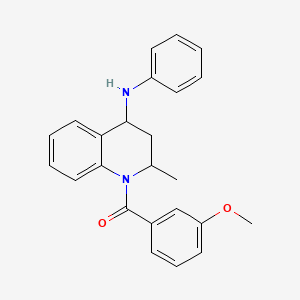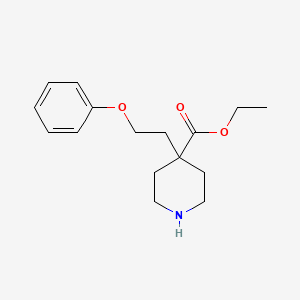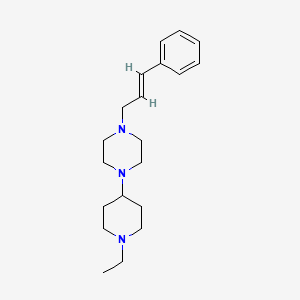
N-(1-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as PETOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. PETOC belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of PETOC is not fully understood. However, studies have suggested that PETOC exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. PETOC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. The anti-inflammatory activity of PETOC is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antiviral activity of PETOC is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
PETOC has been shown to have minimal toxicity in vitro and in vivo. In animal studies, PETOC did not cause any significant changes in body weight, organ weight, or hematological parameters. PETOC has also been found to be well-tolerated in human clinical trials. However, further studies are needed to determine its long-term toxicity and safety.
Avantages Et Limitations Des Expériences En Laboratoire
PETOC has several advantages for lab experiments. It is easy to synthesize, has high yield, and exhibits potent anticancer, anti-inflammatory, and antiviral activities. However, PETOC has some limitations as well. It is not very water-soluble, which makes it difficult to administer in vivo. In addition, PETOC has poor stability in acidic conditions, which limits its applications in acidic environments.
Orientations Futures
There are several future directions for PETOC research. One area of research is to explore its potential applications in combination therapy with other anticancer drugs. Another area of research is to investigate its mechanism of action in more detail to identify potential targets for drug development. Furthermore, studies are needed to determine the long-term safety and toxicity of PETOC. Finally, efforts should be made to improve its water solubility and stability in acidic conditions to expand its applications in drug development.
Conclusion
PETOC is a promising compound that has shown potential applications in drug development. Its synthesis method is simple and efficient, and it exhibits potent anticancer, anti-inflammatory, and antiviral activities. PETOC has minimal toxicity and is well-tolerated in human clinical trials. However, further research is needed to determine its long-term safety and toxicity, as well as to explore its potential applications in combination therapy and drug development.
Méthodes De Synthèse
PETOC can be synthesized through a simple and efficient method using the reaction of 2-thiophenecarboxylic acid hydrazide with 1-phenylethyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure PETOC. The yield of PETOC obtained through this method is high, making it a suitable method for large-scale synthesis.
Applications De Recherche Scientifique
PETOC has been extensively studied for its potential applications in drug development. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PETOC has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, PETOC has exhibited antiviral activity against HIV-1 and herpes simplex virus type 1. These findings suggest that PETOC has potential therapeutic applications in the treatment of cancer, inflammation, and viral infections.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10(11-6-3-2-4-7-11)16-14(19)15-17-13(18-20-15)12-8-5-9-21-12/h2-10H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPTVDKMWPFPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361235.png)
![N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5361237.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B5361242.png)
![N-(1-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5361255.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5361260.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361265.png)


![2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5361302.png)
![4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5361322.png)
![4-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5361325.png)
![3,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5361331.png)

![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5361340.png)